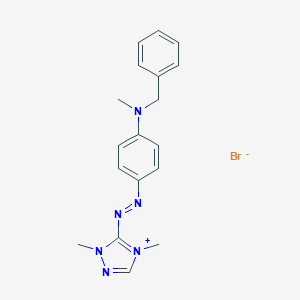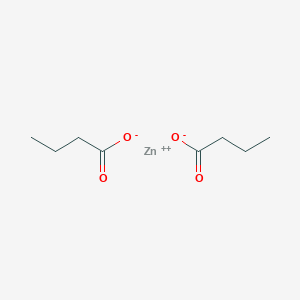
Zinc dibutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc dibutyrate is a chemical compound that belongs to the class of organic zinc salts. It is a white crystalline powder that is soluble in water and organic solvents. Zinc dibutyrate has been widely used in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of zinc dibutyrate is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways in cells. Zinc dibutyrate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been reported to activate the nuclear factor-kappa B (NF-κB) signaling pathway, which regulates the expression of genes involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
Zinc dibutyrate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses. In vivo studies have suggested that it can reduce inflammation and oxidative stress in animal models of disease. Additionally, it has been reported to enhance the growth and development of plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Zinc dibutyrate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time. However, it has some limitations. It is not very soluble in water, which can make it difficult to dissolve in cell culture media. Additionally, its effects can vary depending on the concentration used and the cell type studied.
Direcciones Futuras
There are several future directions for research on zinc dibutyrate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another area of interest is its role in plant growth and development. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its use in lab experiments.
Métodos De Síntesis
Zinc dibutyrate can be synthesized by reacting zinc oxide with butyric acid in the presence of water. The reaction produces zinc dibutyrate and water as byproducts. The chemical equation for this reaction is as follows:
ZnO + 2C3H7COOH + H2O → Zn(C3H7COO)2 + H2O
Aplicaciones Científicas De Investigación
Zinc dibutyrate has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, it has been used as a fertilizer and growth promoter for plants. In industry, it has been employed as a catalyst for chemical reactions.
Propiedades
Número CAS |
13282-37-6 |
|---|---|
Nombre del producto |
Zinc dibutyrate |
Fórmula molecular |
C8H14O4Zn |
Peso molecular |
239.6 g/mol |
Nombre IUPAC |
zinc;butanoate |
InChI |
InChI=1S/2C4H8O2.Zn/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
Clave InChI |
WDHVIZKSFZNHJB-UHFFFAOYSA-L |
SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Zn+2] |
SMILES canónico |
CCCC(=O)[O-].CCCC(=O)[O-].[Zn+2] |
Otros números CAS |
13282-37-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



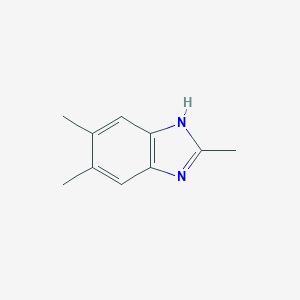
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)
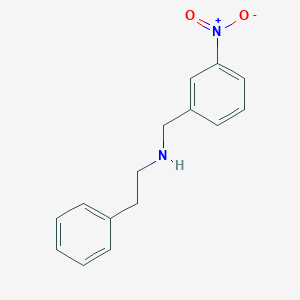
![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
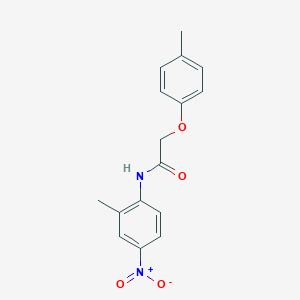
![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)
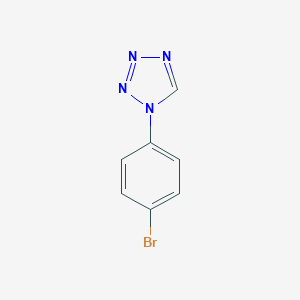
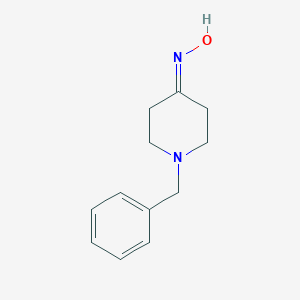
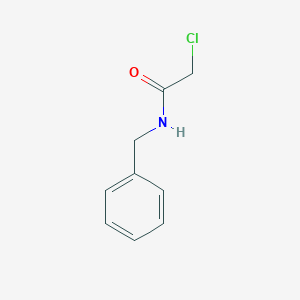
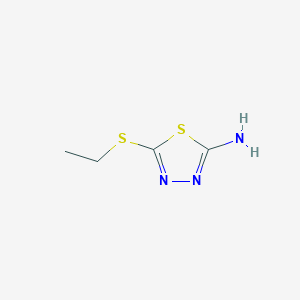
![Pentane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B79568.png)
